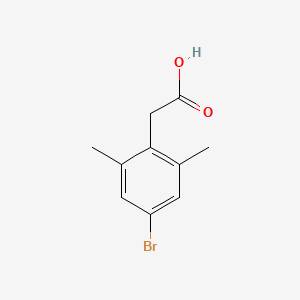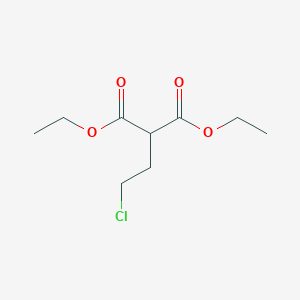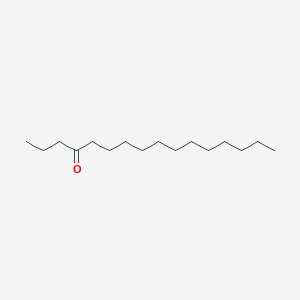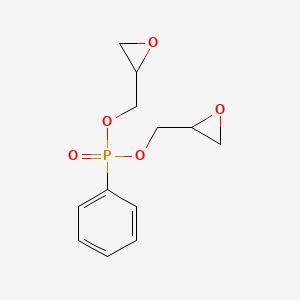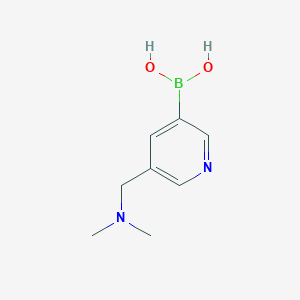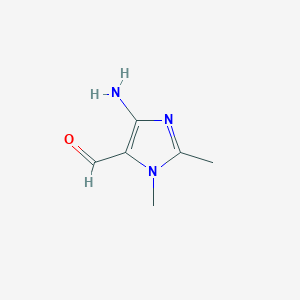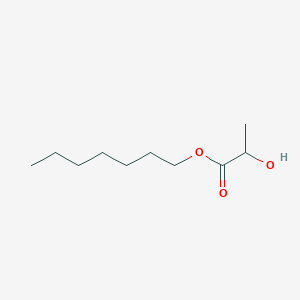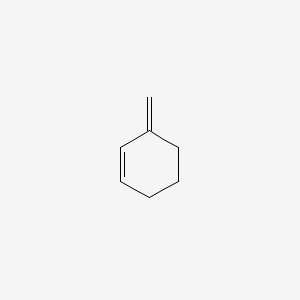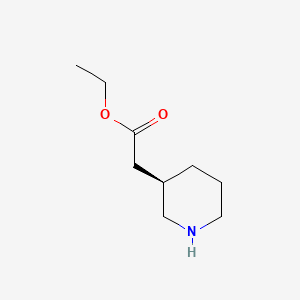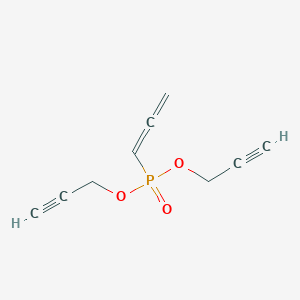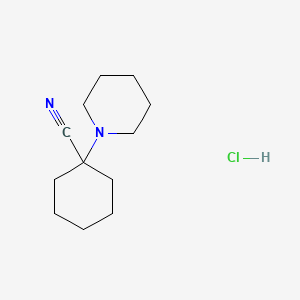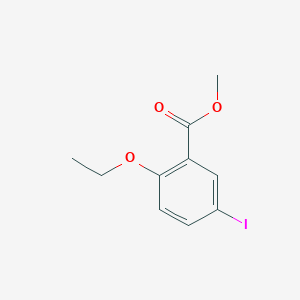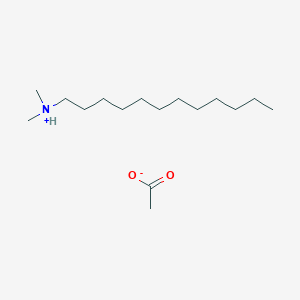
Dodecyldimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C16H35NO2 . It is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes . This compound is known for its effectiveness in various industrial and household cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyldimethylammonium acetate can be synthesized through the reaction of dodecyldimethylamine with acetic acid. The reaction typically involves mixing the amine with acetic acid under controlled temperature and pressure conditions to form the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other quaternary ammonium compounds.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxygenated derivatives, while substitution can produce a variety of quaternary ammonium salts .
Scientific Research Applications
Dodecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in cleaning products, water treatment, and as an emulsifying agent.
Mechanism of Action
The mechanism by which dodecyldimethylammonium acetate exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This action makes it effective as a disinfectant and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant.
Benzalkonium chloride: Widely used in antiseptics and disinfectants.
Uniqueness
Dodecyldimethylammonium acetate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and disinfectant compared to other similar compounds .
Properties
CAS No. |
1920-05-4 |
|---|---|
Molecular Formula |
C14H31N.C2H4O2 C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
acetic acid;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2(3)4/h4-14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
UBNVDFUEPGQZQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CC(=O)O |
| 1920-05-4 | |
Pictograms |
Irritant |
Related CAS |
112-18-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


